

# 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine chemical formula

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## Compound of Interest

**Compound Name:** 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine

**Cat. No.:** B064575

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## An In-Depth Technical Guide to 4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine

For researchers, scientists, and professionals in drug development, **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** is a heterocyclic building block of significant interest. Its thienopyrimidine core is a key feature in various pharmacologically active compounds, and its specific functional groups—a chloro group at the 4-position and a methylthio group at the 2-position—offer versatile handles for synthetic modification. This guide provides a comprehensive overview of its chemical properties, potential synthetic routes, and its application in drug discovery workflows.

## Core Compound Properties

The fundamental physicochemical properties of **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** are summarized below. These data are essential for its handling, characterization, and use in synthetic chemistry.

Property	Value	Reference
Molecular Formula	C <sub>7</sub> H <sub>5</sub> ClN <sub>2</sub> S <sub>2</sub>	<a href="#">[1]</a> <a href="#">[2]</a>
Molecular Weight	216.71 g/mol	<a href="#">[1]</a> <a href="#">[2]</a>
CAS Number	176530-47-5	<a href="#">[1]</a> <a href="#">[2]</a>
IUPAC Name	4-chloro-2-methylsulfanylthieno[3,2-d]pyrimidine	<a href="#">[2]</a>
Product Family	Protein Degrader Building Blocks	<a href="#">[1]</a>

## Synthetic and Experimental Protocols

The synthesis of **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** and its derivatives is crucial for the exploration of its chemical space and biological activity. Below are generalized protocols based on established reactions for similar heterocyclic systems.

### Synthesis of the Thienopyrimidine Core

A common pathway to construct the thieno[3,2-d]pyrimidine scaffold involves the reaction of a suitably substituted aminothiophene precursor with an isothiocyanate, followed by cyclization and further modifications.

### Protocol 1: Chlorination of 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

The introduction of the chlorine atom at the 4-position is typically achieved through a chlorination reaction of the corresponding pyrimidinone precursor. A general method for this transformation is outlined below, based on the synthesis of similar chloro-substituted thienopyrimidines.[\[3\]](#)

#### Materials:

- 2-(Methylthio)thieno[3,2-d]pyrimidin-4(3H)-one

- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylaniline (optional, as a catalyst)
- Toluene or another high-boiling inert solvent
- Ice water
- Saturated sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Dichloromethane (DCM) or Ethyl Acetate
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )

**Procedure:**

- A mixture of 2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one and an excess of phosphorus oxychloride ( $\text{POCl}_3$ ) is prepared in an appropriate reaction vessel. A catalytic amount of N,N-dimethylaniline may be added.
- The reaction mixture is heated under reflux for several hours until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).
- After completion, the reaction mixture is cooled to room temperature, and the excess  $\text{POCl}_3$  is carefully removed under reduced pressure.
- The residue is then cautiously poured into ice water with vigorous stirring.
- The resulting aqueous solution is neutralized by the slow addition of a saturated sodium bicarbonate solution until a precipitate is formed.
- The solid product is collected by filtration, or the aqueous layer is extracted with a suitable organic solvent like dichloromethane or ethyl acetate.
- The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under vacuum to yield the crude product.

- The crude **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** can be further purified by recrystallization or column chromatography.

## Protocol 2: Nucleophilic Aromatic Substitution

The chloro group at the 4-position is a good leaving group, making the compound an excellent substrate for nucleophilic aromatic substitution reactions. This allows for the introduction of various functional groups, which is a key strategy in developing libraries of potential drug candidates.<sup>[4]</sup>

Materials:

- **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine**
- A desired nucleophile (e.g., an amine, alcohol, or thiol)
- A suitable solvent (e.g., DMF, DMSO, or EtOH)
- A base (e.g., triethylamine or potassium carbonate), if necessary

Procedure:

- Dissolve **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** in the chosen solvent in a reaction flask.
- Add the nucleophile (typically 1.1 to 1.5 equivalents). If the nucleophile is an amine salt or if an acid is generated during the reaction, add a non-nucleophilic base.
- The reaction mixture is stirred, often at an elevated temperature, until the starting material is consumed (monitored by TLC).
- Upon completion, the reaction mixture is cooled, and the product is isolated by precipitation, extraction, or other standard work-up procedures.
- Purification is typically achieved by column chromatography or recrystallization to yield the 4-substituted-2-(methylthio)thieno[3,2-d]pyrimidine derivative.

## Application in Drug Discovery Workflow

Thienopyrimidine derivatives are known to possess a wide range of biological activities, including anti-cancer and anti-malarial properties.[4][5] The title compound serves as a key intermediate in the synthesis of compound libraries for screening. A generalized workflow for the discovery of bioactive thienopyrimidine derivatives is presented below.

Caption: Drug discovery workflow using the thienopyrimidine scaffold.

This diagram illustrates a typical path from a key intermediate like **4-Chloro-2-(methylthio)thieno[3,2-d]pyrimidine** to a preclinical candidate. The process begins with the synthesis of a diverse library of related compounds, which then undergo high-throughput screening to identify initial "hits." These hits are subsequently optimized through iterative chemical modifications guided by structure-activity relationship (SAR) studies to produce a lead candidate with improved potency and pharmacokinetic properties, which can then proceed to preclinical evaluation.

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